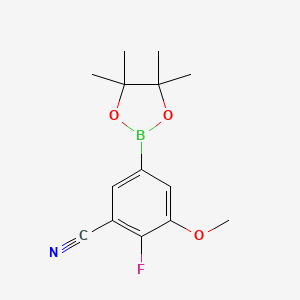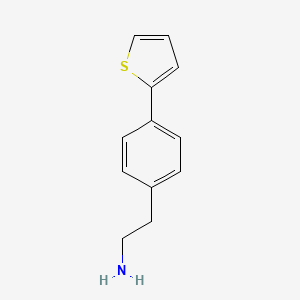![molecular formula C17H22ClN3O5 B1454822 Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride CAS No. 1094447-97-8](/img/structure/B1454822.png)
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
Overview
Description
The compound contains several functional groups including a trimethoxyphenyl group, an imidazole ring, and a pyridine ring . These groups are common in many biologically active compounds and can contribute to a wide range of properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and pyridine rings, as well as the trimethoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis
The imidazole and pyridine rings in the compound can participate in a variety of chemical reactions. The trimethoxyphenyl group can also be involved in reactions, particularly those involving aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole and pyridine rings could contribute to its basicity, while the trimethoxyphenyl group could influence its lipophilicity .Scientific Research Applications
Anti-Cancer Activity
The TMP moiety has been found to exhibit significant anti-cancer properties. It can inhibit various proteins involved in cancer progression, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These inhibitory actions can lead to the suppression of cancer cell growth and induce apoptosis .
Anti-Fungal and Anti-Bacterial Properties
Compounds with the TMP group have shown promising anti-fungal and anti-bacterial activities. They have been effective against pathogens like Helicobacter pylori and Mycobacterium tuberculosis, which are responsible for causing stomach ulcers and tuberculosis, respectively .
Antiviral Activity
The TMP-based compounds hold potential against various viruses, including those causing AIDS, hepatitis C, and influenza. Their mechanism of action may involve the inhibition of viral replication or the blocking of virus-cell interactions .
Anti-Parasitic Effects
These compounds have demonstrated efficacy against parasitic infections caused by organisms such as Leishmania, Malaria, and Trypanosoma. This indicates their potential use in treating diseases like leishmaniasis, malaria, and sleeping sickness .
Neuroprotective and Anti-Neuroinflammatory Agents
Research suggests that TMP-containing compounds could serve as neuroprotective and anti-neuroinflammatory agents. They may offer therapeutic benefits for neurodegenerative diseases, ischemic stroke, and traumatic brain injury by inhibiting pathways that lead to neuronal death .
Anti-Inflammatory Properties
The TMP group has been associated with anti-inflammatory effects. This could be particularly beneficial in chronic inflammatory conditions and may help in reducing the overall burden of inflammation in the body .
Potential Against Alzheimer’s and Depression
Compounds with the TMP pharmacophore have shown properties that could be used in the treatment of Alzheimer’s disease and depression. They may work by affecting neurotransmitter systems or by preventing the aggregation of amyloid plaques .
Anti-Migraine Effects
Lastly, the TMP moiety has been linked to anti-migraine effects. This could be due to its influence on vascular constriction and neurotransmitter modulation, which are key factors in the pathophysiology of migraines .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5.ClH/c1-22-12-6-5-9(15(23-2)16(12)24-3)13-14-10(18-8-19-14)7-11(20-13)17(21)25-4;/h5-6,8,11,13,20H,7H2,1-4H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAQGLMPMYMECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)OC)NC=N3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



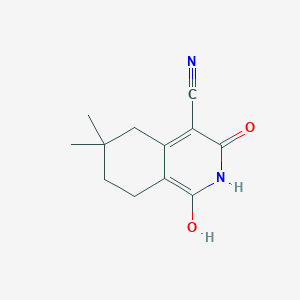
![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)
![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)

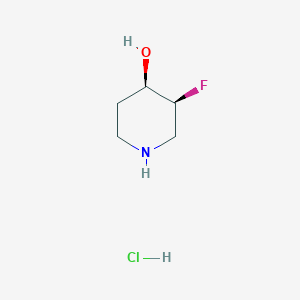

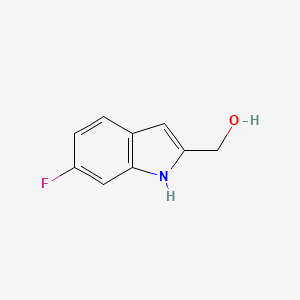
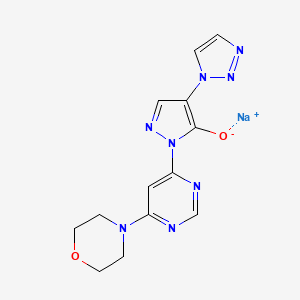
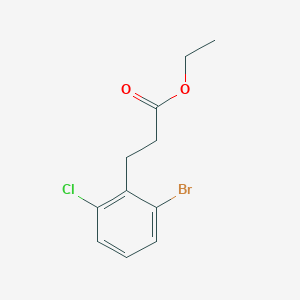


![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)
